

# An In-depth Technical Guide to 8-Aminoguanosine (CAS 3868-32-4)

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## Compound of Interest

Compound Name: 8-Aminoguanosine

Cat. No.: B1139982

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## Abstract

**8-Aminoguanosine**, with the CAS number 3868-32-4, is a synthetic purine nucleoside that has garnered significant interest in the scientific community for its potent and multifaceted biological activities. This technical guide provides a comprehensive overview of **8-aminoguanosine**, focusing on its chemical properties, mechanism of action, and potential therapeutic applications. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and metabolic fate.

## Chemical and Physical Properties

**8-Aminoguanosine** is a guanosine derivative characterized by an amino group substitution at the 8th position of the purine ring. This modification is central to its biological activity.

Property	Value	Reference
CAS Number	3868-32-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>6</sub> O <sub>5</sub>	
Molecular Weight	298.26 g/mol	
Appearance	White to light beige or brown solid/powder	
Solubility	DMSO (1 mg/mL, with warming), Aqueous Acid (Slightly), Methanol (Slightly, with warming)	
Storage Temperature	2-8°C	
Purity	≥95.0% to ≥98% (HPLC)	
Melting Point	261°C (decomposes)	
Boiling Point	806.4 °C at 760 mmHg	
Density	2.44 g/cm <sup>3</sup>	

## Biological Activity and Therapeutic Potential

**8-Aminoguanosine** is a prodrug that is rapidly converted in vivo to its active metabolite, 8-aminoguanine. This conversion is a critical step for most of its observed pharmacological effects. The primary biological activities and therapeutic potentials of **8-aminoguanosine** are summarized below:

- **Diuretic and Natriuretic Effects:** **8-Aminoguanosine** is a potent, orally active, potassium-sparing diuretic and natriuretic. In preclinical studies, it has been shown to significantly increase urine volume and sodium excretion.
- **Glucosuric Effects:** A unique property of **8-aminoguanosine** is its ability to increase glucose excretion.

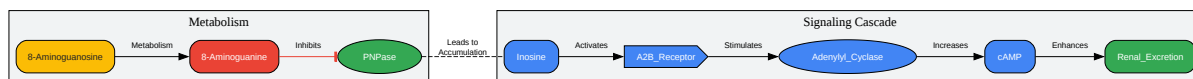
- **Antihypertensive Activity:** Through its diuretic and natriuretic actions, **8-aminoguanosine** has been demonstrated to suppress deoxycorticosterone/salt-induced hypertension in animal models.
- **Cardiovascular and Renal Protection:** Research suggests that 8-aminopurines, including **8-aminoguanosine** and its active metabolite, may be beneficial in treating a range of cardiovascular and renal diseases. It has shown promise in attenuating the progression of pulmonary hypertension and has demonstrated protective effects in models of sickle cell disease.
- **Anti-aging Properties:** Studies have indicated that 8-aminopurines can reverse age-associated lower urinary tract dysfunction and retinal degeneration.
- **Selective Cytotoxicity:** In combination with deoxyguanosine, **8-aminoguanosine** exhibits selective toxicity towards T lymphoblasts, suggesting a potential role in the treatment of certain lymphoproliferative disorders.

## Mechanism of Action

The primary mechanism of action of **8-aminoguanosine** is mediated by its active metabolite, 8-aminoguanine, which is a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNPase). The inhibition of PNPase leads to a cascade of downstream effects that are responsible for the observed diuretic, natriuretic, and glucosuric properties. A secondary mechanism, independent of PNPase inhibition, accounts for its potassium-sparing (antikaliuretic) effect.

## PNPase Inhibition and Downstream Signaling

The inhibition of PNPase by 8-aminoguanine disrupts the normal purine degradation pathway. This leads to an accumulation of PNPase substrates, most notably inosine and guanosine, and a decrease in its products, hypoxanthine and guanine. The increased levels of inosine in the renal interstitium are key to the diuretic and natriuretic effects. Inosine activates adenosine A<sub>2</sub>B receptors, which in turn stimulates adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP). This signaling cascade is thought to increase renal medullary blood flow, thereby enhancing renal excretory function.

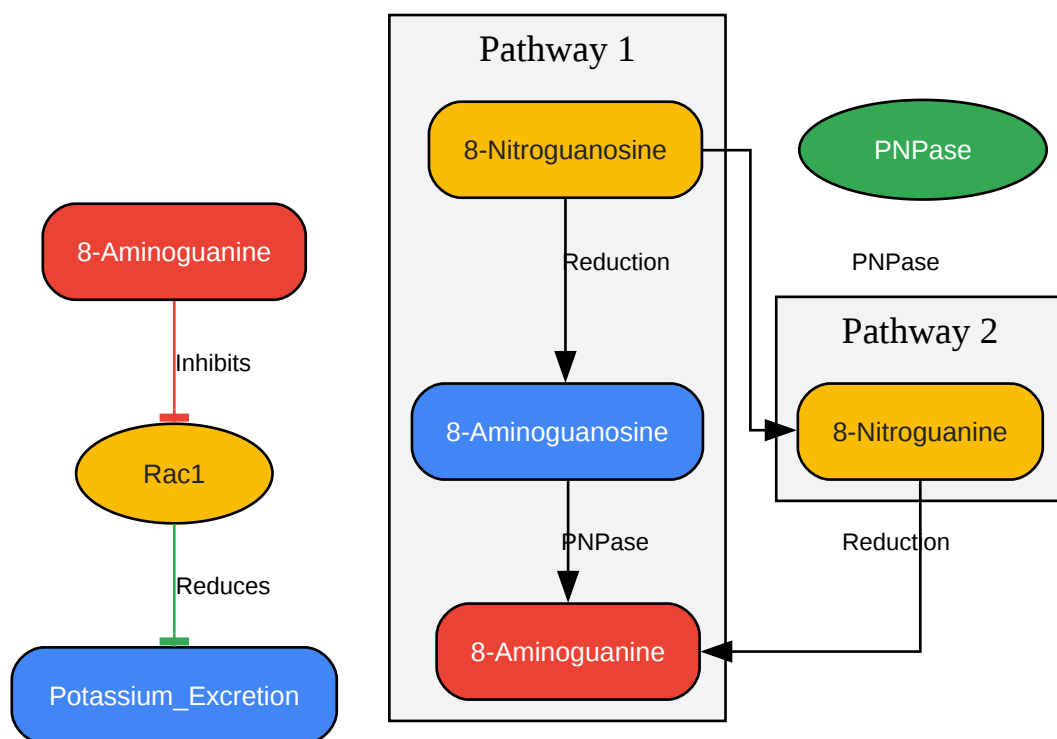


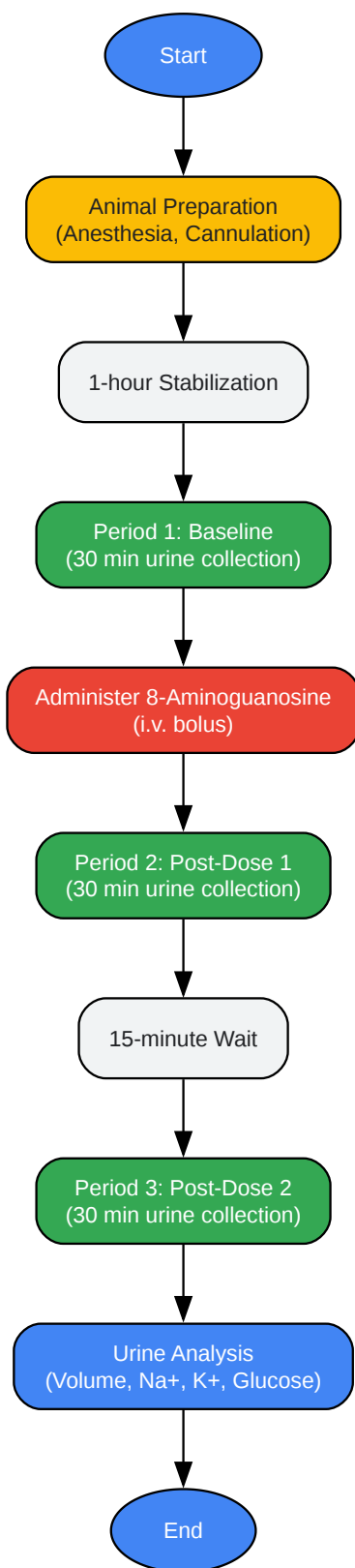
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**Figure 1:** Signaling pathway of **8-Aminoguanosine** via PNPase inhibition.

## Antikaliuretic Mechanism

The potassium-sparing effect of 8-aminoguanine is independent of PNPase inhibition. Evidence suggests that this effect may be mediated through the inhibition of Rac1, a small G-protein.





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